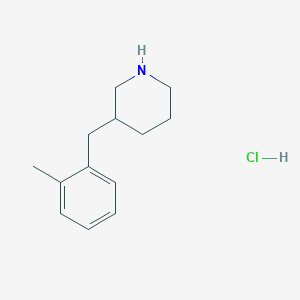

3-(2-Methyl-benzyl)-piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Pharmaceutical Sciences

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold in drug design. nbinno.compharmablock.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their broad therapeutic relevance. nih.gov The development of drugs for a wide range of conditions, including neurological disorders, metabolic diseases, and infectious agents, has frequently leveraged the unique chemical structure of piperidine derivatives. nbinno.com The utility of the piperidine moiety is further enhanced by its capacity to improve the aqueous solubility of drug candidates, a critical factor in their pharmacokinetic profiles. pharmablock.com

Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after the Latin word for pepper, Piper, from which it was derived. wikipedia.orgijrst.com Initially obtained through the reaction of piperine (B192125) with nitric acid, industrial production later shifted to the hydrogenation of pyridine (B92270). wikipedia.orgdtic.mil The structural motif of piperidine is found in numerous natural alkaloids, such as piperine, which imparts the characteristic taste to black pepper. ijrst.com Over the decades, the exploration of piperidine and its derivatives, including the benzylpiperidines, has become a significant area of research in medicinal chemistry, leading to the development of a wide array of synthetic compounds with diverse pharmacological activities. researchgate.netresearchgate.net

The structural versatility of the piperidine ring is a key factor in its success in drug discovery. Similar to cyclohexane, piperidine preferentially adopts a chair conformation. wikipedia.orgijrst.com However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org The equatorial conformation is generally more stable. wikipedia.orgijrst.com This conformational flexibility allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net The introduction of chiral centers into the piperidine ring can further refine the molecule's three-dimensional structure, enhancing its binding affinity and selectivity for specific receptors or enzymes. thieme-connect.comthieme-connect.comresearchgate.net

The Role of Benzylpiperidine Motifs as Core Structures in Research Compounds

The N-benzylpiperidine (N-BP) motif is a commonly employed structural element in drug discovery due to its inherent structural flexibility and three-dimensional nature. researchgate.netresearchgate.netnih.gov This motif serves as a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov The benzyl (B1604629) group can participate in crucial cation-π and π-π interactions with the active sites of various biological targets. researchgate.net Furthermore, the N-benzyl substitution can enhance the solubility of a compound by allowing for the formation of a salt at the tertiary nitrogen. researchgate.net The 4-benzylpiperidine (B145979) structure, for instance, acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and is also a weak monoamine oxidase inhibitor (MAOI). wikipedia.org The strategic incorporation of the benzylpiperidine moiety allows for the systematic exploration of structure-activity relationships, aiding in the optimization of a compound's therapeutic potential. nbinno.com

Overview of Research Approaches for Novel Chemical Entities Derived from Piperidine

The development of novel chemical entities derived from piperidine is an active area of research, with numerous synthetic strategies being employed. nih.gov One of the most common methods for synthesizing the piperidine ring is the hydrogenation of pyridine derivatives. nih.govdtic.mil This can be achieved using various catalysts under different reaction conditions to control stereoselectivity. nih.gov

Other approaches to constructing the piperidine skeleton include:

Intramolecular and intermolecular reactions: These methods involve the cyclization of linear precursors to form the six-membered ring. nih.gov

Multi-component reactions: These reactions allow for the efficient assembly of complex piperidine derivatives in a single step from multiple starting materials. ajchem-a.com

Palladium-catalyzed reactions: Cross-coupling reactions are valuable tools for introducing a variety of substituents onto the piperidine ring. nbinno.com

These synthetic methodologies, coupled with computational tools like molecular docking and dynamics simulations, enable the rational design and synthesis of novel piperidine-based compounds with desired pharmacological profiles. nih.govnih.govrsc.orgnih.gov

Data Tables

Biological Activities of Representative Piperidine Derivatives

| Compound Class | Example(s) | Reported Biological Activity |

| Antipsychotics | Haloperidol | Dopamine D2 receptor antagonist |

| Analgesics | Fentanyl | µ-opioid receptor agonist |

| Antidepressants | Paroxetine | Selective serotonin (B10506) reuptake inhibitor (SSRI) |

| Anticancer Agents | Niraparib, Crizotinib | PARP inhibitor, ALK inhibitor |

| Alzheimer's Disease Therapeutics | Donepezil | Acetylcholinesterase inhibitor |

| Monoamine Releasing Agents | 4-Benzylpiperidine | Dopamine and norepinephrine (B1679862) releasing agent |

This table presents examples of piperidine derivatives and their associated biological activities to illustrate the therapeutic diversity of this class of compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKUQSTSWILPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656574 | |

| Record name | 3-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170802-63-7 | |

| Record name | 3-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 3 2 Methyl Benzyl Piperidine Hydrochloride Scaffolds

Substituent Effects on the Piperidine (B6355638) Ring System

The piperidine ring, a core component of the scaffold, offers multiple positions for substitution, each with a distinct impact on the molecule's three-dimensional conformation and its ability to bind to receptors.

Positional Isomerism on the Piperidine Nucleus and its Impact on Biological Interactions

The position of the benzyl (B1604629) group on the piperidine nucleus is a critical determinant of biological activity. While the focus is on the 3-substituted scaffold, it is informative to consider the influence of substitution at other positions. For instance, studies on related 4-benzylpiperidine (B145979) carboxamides have shown that this substitution pattern is crucial for interaction with monoamine transporters. nih.gov The orientation of the benzyl group at the 3-position dictates a specific spatial arrangement that influences how the molecule fits into a binding pocket.

Furthermore, the introduction of other substituents on the piperidine ring can significantly alter activity. For example, in a series of piperidine-based monoamine oxidase (MAO) inhibitors, a 4-methyl piperidine substituent was found to confer high MAO-B inhibition. acs.org This highlights that even small alkyl groups on the piperidine ring can have a profound effect on biological interactions, likely by influencing the conformation of the ring or by making direct contact with the receptor.

The following table illustrates the impact of substituent position on the piperidine ring on biological activity in related compound series.

| Compound Series | Substituent Position on Piperidine | Observed Impact on Biological Activity |

|---|---|---|

| 4-Benzylpiperidine Carboxamides | 4-position | Critical for interaction with monoamine transporters. nih.gov |

| Piperidine-based MAO Inhibitors | 4-methyl | Conferred high MAO-B inhibition. acs.org |

Influence of N-Substitutions on Receptor Binding Profiles

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the N-substituent can dramatically alter the receptor binding profile. The addition of a benzyl group to the piperidine nitrogen, for instance, has been shown to potentially hinder the formation of crucial cation-π interactions with receptors like the serotonin (B10506) transporter (SERT), thereby affecting affinity. mdpi.com In contrast, for other targets such as sigma-1 receptors, an N-benzyl group can be a key component of the pharmacophore, contributing to high-affinity binding. nih.gov

The table below summarizes the influence of various N-substitutions on the receptor binding profiles of piperidine-containing compounds.

| Compound Series | N-Substitution | Effect on Receptor Binding |

|---|---|---|

| Piperidine derivatives for SERT | N-benzyl | May hinder cation-π interactions, potentially reducing affinity. mdpi.com |

| Pyridine (B92270) derivatives for σ1R | N-benzyl | Crucial for high σ1 receptor affinity. nih.gov |

| Phenylpiperazines for 5-HT1A | N-n-hexyl | Increased affinity compared to smaller alkyl chains. nih.gov |

Stereochemical Configuration of the Piperidine Ring and its Stereoselectivity

The stereochemistry of the 3-(2-methyl-benzyl)-piperidine scaffold is a critical factor in its biological activity. The piperidine ring can adopt different conformations, with the chair form being the most stable. In a substituted piperidine, substituents can be oriented in either an axial or equatorial position. For a 2,3-disubstituted N-benzyl piperidine, one substituent will be axial and the other equatorial. nih.gov This relative orientation can significantly impact how the molecule interacts with its biological target.

Enantioselectivity is also a key consideration, as different enantiomers of a chiral molecule often exhibit different biological activities. For instance, in the synthesis of chiral piperidines, controlling the stereochemistry is paramount to achieving the desired pharmacological effect. acs.org The absolute configuration of chiral centers within the piperidine ring and its substituents determines the three-dimensional shape of the molecule and, consequently, its ability to bind to a specific receptor in a stereoselective manner. Studies on chiral natural compounds have consistently shown that stereochemistry plays a pivotal role in biological activity, often with only one enantiomer being active. nih.gov

Modifications of the Benzyl Moiety

The benzyl moiety of the 3-(2-methyl-benzyl)-piperidine scaffold provides another avenue for structural modification to fine-tune its pharmacological properties.

Impact of Aromatic Ring Substitutions on Ligand Affinity and Selectivity

Substituents on the aromatic ring of the benzyl group can have a profound impact on ligand affinity and selectivity. The electronic properties and size of the substituent are key factors. In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs targeting the dopamine (B1211576) transporter (DAT), compounds with strong electron-withdrawing substituents on the N-benzyl ring were found to be the most active and selective. acs.org For example, a nitro group at the para position of the benzyl ring resulted in high potency and selectivity for DAT over SERT. acs.org

Conversely, in other systems, electron-donating groups can be favorable. For instance, in a series of benzyloxy piperidine-based dopamine D4 receptor antagonists, both electron-donating and electron-withdrawing groups on the O-benzyl moiety were explored, with various substitutions leading to active compounds. nih.gov The presence of halogen substituents on the benzyl ring has also been shown to influence activity. In one study, the presence of halogen substituents at the 3-position of the aromatic ring in a benzylpiperidine moiety did not enhance activity towards acetylcholinesterase (AChE) or promote interaction with SERT. mdpi.com

The following table provides examples of how aromatic ring substitutions on the benzyl moiety affect ligand affinity.

| Compound Series | Aromatic Ring Substitution | Impact on Ligand Affinity/Selectivity |

|---|---|---|

| 1-Benzylpiperidine (B1218667) analogs for DAT | p-NO2 | High potency and selectivity for DAT. acs.org |

| 1-Benzylpiperidine analogs for DAT | p-F | High potency and selectivity for DAT. acs.org |

| Benzyloxy piperidine antagonists for D4 receptor | Various electron-donating and -withdrawing groups | Led to active compounds. nih.gov |

| Benzylpiperidine derivatives for AChE/SERT | 3-Halogen | Did not enhance activity. mdpi.com |

Role of the Methyl Group Position (ortho, meta, para) on Biological Activity

The position of the methyl group on the benzyl ring—ortho, meta, or para—can significantly influence the biological activity of the compound. In a study of N-(piperidin-4-yl)-naphthamides, methyl substitution at the 3- or 4-position (meta or para) of the benzyl group was found to increase affinity for the D4.2 receptor. nih.gov

In another study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors, methyl substitution at the ortho- or meta-position of the benzyl moiety showed comparable activity to the unsubstituted compound, while the para-substituted compound led to reduced inhibitory activity. nih.gov This suggests that steric hindrance from a para-methyl group might be detrimental to binding in this particular case. The differential effects of positional isomers highlight the sensitivity of receptor binding pockets to the precise placement of even small functional groups.

The table below illustrates the effect of the methyl group position on the benzyl ring on biological activity in different compound series.

| Compound Series | Methyl Group Position on Benzyl Ring | Effect on Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)-naphthamides for D4.2 receptor | meta (3-position) | Increased affinity. nih.gov |

| N-(piperidin-4-yl)-naphthamides for D4.2 receptor | para (4-position) | Increased affinity. nih.gov |

| Benzylpiperidine-linked cholinesterase inhibitors | ortho (2-position) | Comparable activity to unsubstituted. nih.gov |

| Benzylpiperidine-linked cholinesterase inhibitors | meta (3-position) | Comparable activity to unsubstituted. nih.gov |

| Benzylpiperidine-linked cholinesterase inhibitors | para (4-position) | Reduced inhibitory activity. nih.gov |

Bioisosteric Replacements within the Aromatic System

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical or chemical properties, is a powerful tool in drug design to enhance potency, reduce toxicity, or alter metabolism. nih.gov In the context of the 3-(2-methyl-benzyl)-piperidine scaffold, the 2-methyl-substituted phenyl ring is a primary target for bioisosteric replacement to probe its role in ligand-target interactions.

The phenyl ring is a common motif in pharmaceuticals, but it can be associated with metabolic instability and poor aqueous solubility. nih.gov Replacing it with other cyclic systems can lead to improved drug-like properties. Classical bioisosteres for a phenyl ring include heteroaromatic rings such as pyridine, thiophene, or pyridazine (B1198779). nih.govcambridgemedchemconsulting.com The introduction of a nitrogen atom, for instance, can serve as a hydrogen bond acceptor, potentially forming new interactions within a biological target. Furthermore, replacing the phenyl ring with a pyridazine ring has been shown to reduce lipophilicity (LogP) by approximately two log units, which can improve water solubility. cambridgemedchemconsulting.com

Non-classical, saturated bioisosteres are also of significant interest as they increase the three-dimensional character (sp3-richness) of the molecule, which can lead to improved physicochemical properties. nih.gov Scaffolds such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane (B1203433) have been explored as replacements for para-substituted benzenes. nih.gov For an ortho-substituted pattern like that in 3-(2-methyl-benzyl)-piperidine, bioisosteres like 1,2-disubstituted bicyclo[1.1.1]pentanes could be considered. nih.gov The choice of a specific bioisostere depends on matching the geometry and electronic properties of the original phenyl ring to maintain or enhance binding affinity. enamine.net For example, replacing a phenyl ring with a cyclohexyl ring has resulted in a 10-fold increase in affinity in some BACE inhibitors, presumably where hydrophobic interactions are dominant. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the 2-methylphenyl group and their potential impact on molecular properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| 2-Methylphenyl | Pyridyl | Introduce hydrogen bond acceptor capabilities, potentially alter metabolic stability. cambridgemedchemconsulting.com |

| 2-Methylphenyl | Thienyl | Modify electronic distribution and steric profile. nih.gov |

| 2-Methylphenyl | Cyclohexyl | Increase sp3 character, potentially enhance hydrophobic interactions. nih.govcambridgemedchemconsulting.com |

| 2-Methylphenyl | Bicyclo[1.1.1]pentyl | Increase 3D shape, improve solubility and metabolic stability. nih.gov |

Linker Chemistry and Conformational Dynamics

Length and Flexibility of the Methylene (B1212753) Linker between Benzyl and Piperidine

The length and flexibility of the linker are critical parameters that dictate the relative orientation of the aromatic and piperidine rings. In a series of piperazine (B1678402) derivatives, altering the length of an alkyl linker was shown to influence binding affinity for the H3 receptor, with longer chains sometimes leading to decreased affinity. unisi.it While a single methylene bridge provides a degree of rotational freedom, it also imposes constraints on the accessible conformations.

Increasing the linker length (e.g., to an ethylene (B1197577) or propylene (B89431) chain) would expand the conformational space, allowing the aromatic and piperidine rings to adopt a wider range of relative positions. This could be advantageous if the binding pocket of the target is large, but it could also introduce an entropic penalty upon binding, as more rotational freedom is lost. nih.gov Conversely, shortening or rigidifying the linker, for instance by incorporating it into a cyclic system or introducing double bonds, would restrict the molecule to a more defined conformation. This can be beneficial if that specific conformation is the one required for optimal binding (the "bioactive conformation").

Systematic studies often explore linkers of varying lengths to find the optimal distance and geometry between the two key structural components. acs.org

Influence of Linker Modifications on Molecular Recognition

Modifying the linker's chemical nature, not just its length, can profoundly affect molecular recognition. nih.gov Replacing the methylene carbon with a heteroatom like oxygen (ether linkage) or nitrogen (amine linkage) introduces polarity and hydrogen bonding capabilities. An ether linkage, for example, could alter the preferred bond angles and introduce a potential hydrogen bond acceptor. However, such changes can also have unexpected consequences; in one study of EP3 receptor antagonists, an oxygen linker led to a nearly 150-fold decrease in potency compared to a methylene linker, an effect attributed to conformational restrictions. acs.org

Introducing rigidity is another key strategy. This can be achieved by replacing the flexible sp3 carbon of the methylene group with more rigid sp2 or sp centers, such as in an oxime linkage. nih.gov This strategy can reduce the entropic cost of binding. Studies on bivalent inhibitors have shown that systematically converting flexible amine linkers to rigid oxime linkers can lead to enhancements in binding free energy. nih.gov The structural and energetic effects of such modifications are not always intuitive and often require detailed structural analysis, such as co-crystal structures, to fully understand their impact. nih.gov

The table below illustrates how different linker modifications can impact the properties of the 3-(benzyl)-piperidine scaffold.

| Linker Type | Modification Example | Potential Influence on Molecular Recognition |

| Length | Ethylene (-CH2-CH2-) | Increases distance and flexibility between rings; may increase entropic penalty. nih.govunisi.it |

| Flexibility | Amine (-NH-) | Introduces H-bond donor/acceptor site, alters bond angles and polarity. nih.gov |

| Rigidity | Alkene (-CH=CH-) | Restricts conformation, reduces rotational freedom. |

| Heteroatom | Ether (-O-) | Introduces H-bond acceptor site, alters conformation, may impact potency. acs.org |

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are indispensable tools for understanding the SAR of compounds like 3-(2-methyl-benzyl)-piperidine hydrochloride. oncodesign-services.comnih.gov These methods allow for the visualization of ligand-target interactions, prediction of binding affinities, and rational design of new, more potent analogs. nih.govrsc.org

Ligand-Based and Structure-Based Design Principles

Drug design strategies are often categorized as either ligand-based or structure-based. temple.edu

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu A set of known active and inactive molecules is used to build a model, known as a pharmacophore, which defines the essential steric and electronic features required for activity. This pharmacophore model can then be used to screen virtual libraries for new compounds that fit the model or to guide the design of new derivatives of the 3-(2-methyl-benzyl)-piperidine scaffold. nih.gov

Structure-based design , conversely, requires knowledge of the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. ethernet.edu.et Molecular docking simulations can then be used to predict the preferred binding pose of 3-(2-methyl-benzyl)-piperidine within the target's active site. nih.govrsc.org These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Molecular dynamics (MD) simulations can further refine these docked poses and provide information on the stability of the complex over time. rsc.orgresearchgate.net This structural information is invaluable for rationally designing modifications to the ligand to improve its fit and binding energy. nih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. oncodesign-services.comnih.gov For a series of 3-(2-methyl-benzyl)-piperidine analogs, a QSAR model would correlate variations in their measured biological activity (e.g., IC50 values) with calculated molecular descriptors. frontiersin.orgmdpi.com

These descriptors can quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). temple.edu In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the aligned molecules are used as descriptors. nih.govnih.gov

A statistically robust QSAR model (typically characterized by high R² and Q² values) can be used to predict the activity of newly designed, unsynthesized compounds. frontiersin.orgnih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.netresearchgate.net For example, a QSAR model for N-benzylpiperidine derivatives could reveal that increasing the steric bulk at a certain position on the benzyl ring is positively correlated with activity, while adding a polar group at another position is detrimental. This information provides clear guidance for the next round of lead optimization. researchgate.net

Pharmacological Characterization in Preclinical Research Models

Target Identification and Receptor Binding Profiles

The initial step in characterizing a novel compound involves identifying its molecular targets. For benzylpiperidine derivatives, these commonly include neurotransmitter transporters, central nervous system (CNS) receptors, and various enzymes.

The benzylpiperidine structure is a core component of molecules that act as monoamine reuptake inhibitors. wikipedia.org Research into analogs provides insight into the likely affinity of 3-(2-Methyl-benzyl)-piperidine hydrochloride for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Studies on 2-benzylpiperidine (B184556), a positional isomer of the title compound, have shown it to be a monoamine reuptake inhibitor, though significantly less potent than comparator drugs like methylphenidate. wikipedia.org In radioligand binding assays, 2-benzylpiperidine demonstrated a binding affinity (Kᵢ) for DAT of 6,360 nM. wikipedia.org At a high concentration of 10,000 nM, it produced only 36% inhibition of binding at NET and 22% at SERT, suggesting weak affinity for these transporters. wikipedia.org

Further structure-activity relationship studies on 4-benzylpiperidine (B145979) carboxamides reveal that structural modifications significantly influence potency and selectivity for these transporters. nih.govbiomolther.org The nature of aromatic substituents and the length of linker chains are critical in determining the selectivity toward SERT, NET, and DAT. nih.govkoreascience.kr For instance, the presence of a benzyl (B1604629) group on the piperidine (B6355638) nitrogen can hinder the cation-π interactions that are often crucial for high-affinity binding at the SERT, potentially leading to lower affinity. nih.gov The specific substitution pattern of this compound—with the benzyl group at the 3-position and a methyl group on the benzyl ring—would require direct experimental validation to determine its precise affinity and selectivity profile for these transporters.

The piperidine moiety is a well-established pharmacophore for sigma (σ) receptors, which are unique transmembrane proteins involved in various cellular functions and considered targets for neurological disorders. nih.govnih.gov Benzylpiperidine derivatives, in particular, have shown remarkable affinity for both σ₁ and σ₂ subtypes. researchgate.net

Research on positional isomers indicates that the placement of the benzyl group on the piperidine ring is a key determinant of binding affinity. One study investigated moving a benzyl group from the 4-position to the 3-position and 2-position of the piperidine ring. scielo.br The results showed that substitution at all three positions was tolerated, with the 3- and 4-substituted derivatives displaying the highest affinity for the σ₂ receptor. scielo.br This suggests that this compound is likely to interact with σ₂ receptors.

Similarly, the piperidine moiety itself has been identified as a key structural element for high-affinity interaction with the σ₁ receptor. nih.gov Studies on a range of complex benzylpiperidine derivatives have reported high σ₁ receptor affinity, with Kᵢ values in the low nanomolar range. nih.gov For example, certain derivatives show Kᵢ values for the human σ₁ receptor as low as 1.45 nM to 2.97 nM. nih.gov These findings strongly support the potential of this compound as a ligand for sigma receptors.

The benzylpiperidine framework is also found in numerous cholinesterase inhibitors, which are therapeutically relevant in conditions like Alzheimer's disease. mdpi.comnih.gov These compounds function by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing the synaptic levels of the neurotransmitter acetylcholine. mdpi.com

Studies on various N-benzylpiperidine derivatives have demonstrated a wide range of inhibitory potencies. For example, a series of N-benzylpiperidine carboxamides were synthesized and evaluated as potential cholinesterase inhibitors, with some showing good inhibitory activity against AChE. nih.gov In other series, certain 1-benzylpiperidine (B1218667) derivatives displayed moderate inhibitory activity against AChE, with IC₅₀ values ranging from 28 to 41 µM. mdpi.com Some analogs also show a dual inhibitory profile, acting on both AChE and BuChE. mdpi.com The kinetic mechanism of inhibition by related benzylpiperidine-linked compounds has been identified as competitive, meaning they bind to the active site of the enzyme. nih.gov The presence and position of substituents on the benzyl ring can influence potency; incorporating bulky aromatic substituents may favor interaction with cholinesterases. mdpi.com Therefore, it is plausible that this compound could exhibit inhibitory activity against these enzymes.

In Vitro Functional Assays for Mechanistic Pathway Elucidation

Following target identification, in vitro functional assays are employed to understand how a compound modulates the activity of its targets and to elucidate its mechanism of action at a cellular level.

Understanding how a compound crosses the cell membrane is crucial for assessing its potential biological activity. Cellular uptake and efflux studies are designed to measure the rate and mechanism of a compound's entry into and exit from cells. These assays are typically conducted using cultured cell lines, such as NIH/3T3 or cancer cell lines. mdpi.com

The intracellular concentration and distribution of a compound can be visualized and quantified using techniques like fluorescence microscopy, often after tagging the molecule with a fluorescent probe. mdpi.com Studies on related heterocyclic compounds have shown that they can readily enter cells and distribute within the cytoplasm. mdpi.com To determine the specific mechanism of uptake (e.g., passive diffusion, active transport, or endocytosis), experiments are often performed in the presence of various inhibitors. mdpi.com For example, inhibiting energy-dependent pathways can help determine if uptake relies on processes like clathrin-mediated or caveolin-dependent endocytosis. mdpi.com While specific data for this compound is not available, these standard methodologies would be applied to determine its cellular transport characteristics.

To confirm that binding to a neurotransmitter transporter translates into functional inhibition, neurotransmitter reuptake assays are performed. These assays directly measure the ability of a compound to block the transport of neurotransmitters into the cell.

The standard method involves using human embryonic kidney (HEK-293) cells that have been stably transfected to express a specific transporter, such as DAT, SERT, or NET. nih.gov These cells are incubated with the test compound before a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-serotonin) is added. nih.gov The efficacy of the compound as a reuptake inhibitor is determined by measuring the reduction in intracellular radioactivity compared to control cells. From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which quantifies the compound's potency. biomolther.org For example, studies on 4-benzylpiperidine carboxamides have used this method to establish their IC₅₀ values for DAT, SERT, and NET, revealing how different chemical substitutions convert compounds from dual serotonin/norepinephrine reuptake inhibitors into triple reuptake inhibitors. nih.govbiomolther.org

Enzyme Activity Assays in Cellular Extracts

Data regarding the specific enzymatic inhibition or modulation by this compound in cellular extracts are not extensively detailed in the currently available public literature. However, the broader class of piperidine derivatives has been a subject of significant investigation for their potential to interact with various enzymes. clinmedkaz.org

Research into structurally similar compounds suggests that the piperidine scaffold is a privileged structure in medicinal chemistry, capable of interacting with a range of enzymatic targets. nih.gov For instance, different substituted piperidine derivatives have been evaluated for their inhibitory effects on enzymes such as monoacylglycerol lipase (B570770) (MAGL), tyrosinase, and various cholinesterases. nih.govnih.govsciforum.net These studies often utilize cellular extracts to create an in vitro environment that closely mimics the cellular cytoplasm, allowing for the assessment of a compound's direct effect on enzyme activity. The general approach involves incubating the enzyme-containing extract with the test compound and a substrate, followed by the measurement of product formation or substrate depletion.

While direct evidence for this compound is scarce, the established precedent for piperidine-containing molecules as enzyme inhibitors suggests its potential for similar activities. Further targeted enzymatic assays would be necessary to elucidate its specific profile.

In Vivo Preclinical Models for Mechanistic Investigation (excluding efficacy studies in human disease models)

In vivo studies are crucial for understanding the physiological disposition and mechanistic action of a compound within a living organism.

Animal models are indispensable for assessing BBB penetration. nih.gov Methodologies for these studies typically involve systemic administration of the compound to rodents, followed by the collection of brain and plasma samples at various time points. The concentrations of the compound in both compartments are then measured to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which provide an indication of BBB penetration. Techniques such as in situ brain perfusion can also be employed for more direct measurement of brain uptake. Given the structural properties of many piperidine-based compounds that do cross the BBB, it is plausible that this compound may exhibit some degree of brain permeability, though this requires empirical verification.

The piperidine moiety is a core structural feature of many centrally acting drugs that modulate neurotransmitter systems. However, specific in vivo studies detailing the effects of this compound on neurotransmitter systems in rodents have not been reported in the available literature.

Preclinical assessment in rodents often involves techniques such as in vivo microdialysis to measure changes in extracellular neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) in specific brain regions following compound administration. nih.gov Other approaches include electrophysiological recordings to assess changes in neuronal firing rates and receptor binding assays on ex vivo brain tissue to determine the compound's affinity for various neurotransmitter receptors and transporters. For example, studies on other piperidine derivatives have demonstrated interactions with cannabinoid and serotonin receptors, thereby modulating sensory neurotransmission. nih.govsigmaaldrich.cn The structural characteristics of this compound suggest potential interactions with such systems, but dedicated preclinical investigations are required to confirm and characterize these effects.

Mechanistic Elucidation of Biological Interactions

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Currently, there are no published studies detailing the molecular docking or dynamics simulations of 3-(2-Methyl-benzyl)-piperidine hydrochloride with any biological target. Such computational studies are crucial for predicting the binding affinity and mode of interaction between a ligand and its target protein at the atomic level.

Identification of Key Binding Residues and Interaction Hotspots

Without molecular docking and simulation data, the key amino acid residues and interaction hotspots within a target's binding site for this compound have not been identified. Future in silico studies would be necessary to predict these interactions, which are fundamental to understanding the compound's mechanism of action.

Conformational Changes Induced by Ligand Binding

Information regarding any conformational changes induced in target proteins upon the binding of this compound is not available. Molecular dynamics simulations would be required to explore the dynamic changes in protein structure that may occur upon ligand binding, which can significantly impact the biological response.

Allosteric Modulation and Orthosteric Binding Site Analysis

There is no evidence in the current body of scientific literature to suggest whether this compound acts as an allosteric modulator or binds to an orthosteric site on any known biological target. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, offering a mechanism for fine-tuning the activity of a receptor or enzyme. Experimental and computational studies would be needed to determine the binding site and mode of action for this compound.

Polypharmacology and Multi-Target Directed Ligand (MTDL) Concepts

The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a growing area of interest in drug discovery, particularly for complex diseases. Piperidine (B6355638) and N-benzylpiperidine derivatives are often explored as scaffolds for the development of Multi-Target Directed Ligands (MTDLs). However, there are no specific studies that have investigated or established this compound as an MTDL. Its potential to act on multiple targets remains to be explored through comprehensive screening and profiling studies.

Metabolic Pathways and Biotransformation Studies in Preclinical Models

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

Identification of Major Metabolites via Mass Spectrometry Techniques

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the cornerstone for identifying and structurally elucidating drug metabolites. Following incubation with in vitro systems, samples would be analyzed to detect new molecular species corresponding to metabolites of the parent compound.

For 3-(2-Methyl-benzyl)-piperidine hydrochloride, a series of mono- and di-hydroxylated metabolites would be expected. These would be readily identifiable by a mass shift of +16 Da (for mono-hydroxylation) or +32 Da (for di-hydroxylation) relative to the parent compound. Further fragmentation analysis (MS/MS) would be crucial to pinpoint the exact location of the hydroxyl group, whether on the piperidine (B6355638) ring, the benzyl (B1604629) ring, or the methyl group.

Enzyme Systems Involved in Biotransformation

The primary enzyme superfamily responsible for the oxidative metabolism of a vast array of drugs is the Cytochrome P450 (CYP450) system. Given the chemical structure of this compound, it is highly probable that various CYP450 isoforms, such as CYP3A4, CYP2D6, and CYP2C9, would be involved in its biotransformation. These enzymes are known to catalyze hydroxylation and other oxidative reactions on piperidine and aromatic rings.

In addition to CYP450s, Flavin-containing Monooxygenases (FMOs) could also play a role, particularly in the N-oxidation of the piperidine nitrogen, although this is generally a less common pathway for tertiary amines compared to CYP-mediated oxidation.

Site-Specific Metabolism on the Piperidine and Benzyl Moieties

The metabolism of this compound is expected to occur at several specific sites on both the piperidine and the 2-methyl-benzyl moieties.

Oxidation and Hydroxylation Patterns

Piperidine Moiety: The piperidine ring is a common site for metabolic attack. Oxidation can occur at carbons alpha, beta, or gamma to the nitrogen atom. Alpha-carbon hydroxylation can lead to the formation of a carbinolamine intermediate, which may be unstable and lead to ring opening. Hydroxylation at other positions (beta and gamma) would result in the formation of more stable hydroxylated metabolites.

Benzyl Moiety: The benzyl portion of the molecule also presents several opportunities for oxidation. Aromatic hydroxylation can occur at any of the available positions on the benzene (B151609) ring, leading to various phenolic metabolites. Furthermore, the benzylic carbon (the carbon connecting the piperidine and benzyl rings) and the methyl group on the benzyl ring are also susceptible to hydroxylation. Benzylic hydroxylation is a common metabolic pathway for many drugs containing a benzyl group.

Ring Opening Pathways of the Piperidine Heterocycle

As mentioned, oxidation at the carbon alpha to the piperidine nitrogen can form an unstable carbinolamine. This intermediate can exist in equilibrium with a ring-opened amino-aldehyde form. While this is a potential metabolic pathway, its significance would depend on the stability of the carbinolamine and the enzymatic systems involved. The presence of a bulky benzyl substituent at the 3-position might influence the likelihood of this pathway.

Influence of Structural Features on Metabolic Stability

The specific structural features of this compound will undoubtedly influence its metabolic fate. The presence of the methyl group on the benzyl ring at the ortho position may introduce some steric hindrance, potentially influencing the preferred sites of aromatic hydroxylation on the benzyl ring. This steric effect could either slow down the rate of metabolism at adjacent positions or direct it to less hindered sites.

Table 2: Summary of Predicted Metabolic Pathways

| Moiety | Predicted Metabolic Reaction | Potential Metabolites |

| Piperidine Ring | C-Hydroxylation (alpha, beta, gamma) | Hydroxypiperidine derivatives |

| Ring Opening (via alpha-hydroxylation) | Amino-aldehyde derivatives | |

| Benzyl Ring | Aromatic Hydroxylation | Phenolic derivatives |

| Benzylic Carbon | Benzylic Hydroxylation | Benzylic alcohol derivative |

| Methyl Group | Hydroxylation | Hydroxymethylbenzyl derivative |

Advanced Research Methodologies and Future Directions

Chemoinformatics and Machine Learning for Compound Optimization

Chemoinformatics and machine learning have become indispensable in modern drug discovery, offering powerful tools to predict and optimize the properties of compounds like 3-(2-Methyl-benzyl)-piperidine hydrochloride, thereby reducing the time and cost of development. chemjournal.kznih.govdrugdiscoverytoday.comresearchgate.netmdpi.com

Predictive modeling, utilizing machine learning algorithms, can forecast the pharmacological profile of this compound and its derivatives. By analyzing the chemical structures of a series of related compounds and their experimentally determined biological activities, quantitative structure-activity relationship (QSAR) models can be developed. tandfonline.com These models use computational descriptors to establish a mathematical correlation between the molecular structure and its biological effect. For instance, a QSAR model could predict the inhibitory activity of novel analogs against a specific target, guiding the synthesis of more potent molecules. tandfonline.comnih.gov

Furthermore, in silico tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a compound's structure, helping to identify potential new therapeutic applications or off-target effects for the 3-(2-Methyl-benzyl)-piperidine scaffold. clinmedkaz.orgclinmedkaz.org Machine learning models are also increasingly used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles. nih.govresearchgate.net

Below is a hypothetical data table illustrating the output of a predictive model for analogs of this compound.

| Compound ID | Modification | Predicted Target Affinity (IC50, nM) | Predicted BBB Permeability (LogBB) | Predicted hERG Inhibition (pIC50) |

| M-BP-HCL-01 | 2-Methyl-benzyl (parent) | 150 | 0.2 | 4.5 |

| M-BP-HCL-02 | 3-Fluoro-2-methyl-benzyl | 120 | 0.3 | 4.6 |

| M-BP-HCL-03 | 2,4-Dimethyl-benzyl | 180 | 0.1 | 4.3 |

| M-BP-HCL-04 | 2-Trifluoromethyl-benzyl | 95 | 0.0 | 4.8 |

Virtual screening allows for the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.irresearchgate.netnih.gov For this compound, this process can be used to explore vast chemical spaces and prioritize a smaller, more manageable number of derivatives for synthesis and biological testing. This can be achieved through either ligand-based or structure-based approaches.

In a ligand-based virtual screen, the known structure of an active compound like this compound is used as a template to search for other molecules with similar properties. In contrast, structure-based virtual screening relies on the three-dimensional structure of the biological target. nih.gov Using molecular docking simulations, researchers can predict how different benzylpiperidine derivatives would bind to the target's active site, providing insights into potential binding affinities and modes of interaction. nih.govrsc.org

Building upon this, virtual combinatorial libraries can be designed around the 3-(2-Methyl-benzyl)-piperidine scaffold. nih.gov By systematically varying different substituents on the benzyl (B1604629) and piperidine (B6355638) rings, millions of virtual compounds can be generated and screened in silico to identify the most promising candidates for synthesis. nih.gov

Application of Advanced Spectroscopic Techniques for Ligand-Target Characterization

To fully understand the therapeutic potential of this compound, it is crucial to characterize its interaction with its biological target(s) at a molecular level. Advanced spectroscopic techniques provide powerful tools for this purpose. jelsciences.comjelsciences.comresearchgate.netresearchgate.net

Techniques such as Surface Plasmon Resonance (SPR) can provide real-time, label-free analysis of the binding kinetics and affinity between the compound and its target protein. Fluorescence spectroscopy can also be employed to study these interactions in solution. jelsciences.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the details of ligand-target interactions. researchgate.net Saturation Transfer Difference (STD) NMR, for instance, can identify which parts of the this compound molecule are in close contact with the target protein, providing valuable information for structure-activity relationship studies. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to confirm the structure of the compound and its analogs. researchgate.net

Mass spectrometry (MS) under non-denaturing conditions, also known as native MS, has emerged as a valuable method for the direct detection of non-covalent protein-ligand complexes, allowing for the unambiguous determination of binding stoichiometry. nih.gov Hydrogen/deuterium exchange mass spectrometry can further provide insights into conformational changes in the target protein upon ligand binding. nih.gov

Development of Optogenetic or Chemogenetic Tools based on the Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity with light or specific small molecules, respectively. researchgate.netacs.orgaddgene.orgnih.gov The 3-(2-Methyl-benzyl)-piperidine scaffold could potentially serve as a starting point for the development of novel chemogenetic tools.

Chemogenetic tools typically consist of a designer receptor, often a modified G-protein coupled receptor (GPCR), that is exclusively activated by a specific designer drug. nih.gov By expressing these receptors in specific cell types, researchers can remotely control cellular signaling pathways. The development of a chemogenetic tool based on this compound would involve modifying a receptor to be selectively activated by this compound or a close analog, while being inert to endogenous ligands. This would create a powerful tool for dissecting the function of specific neural circuits or signaling pathways in health and disease. acs.org

While optogenetics primarily relies on genetically encoded light-sensitive proteins, researchgate.net small molecules can also be designed to confer light sensitivity to native proteins. It is conceivable that future research could lead to the development of "photocaged" derivatives of this compound, where the compound's activity is blocked until it is released by a flash of light. This would enable precise spatiotemporal control over its biological effects.

Exploration of Novel Therapeutic Areas as Research Probes

The unique chemical structure of this compound makes it a valuable research probe for exploring novel therapeutic areas. The piperidine nucleus is a common scaffold in drugs targeting the central nervous system, and benzylpiperidine derivatives have been investigated for a range of conditions, including Alzheimer's disease. nih.govnih.govajchem-a.comnih.gov

By systematically testing this compound against a panel of receptors, enzymes, and ion channels, its biological targets can be identified. This, in turn, can open up new avenues for therapeutic intervention. For example, if the compound is found to modulate a novel target implicated in a particular disease, it can be used as a tool to validate this target and to guide the development of new drugs. The piperidine scaffold is known to be a versatile starting point for the discovery of molecules with a wide range of pharmacological activities. nih.govresearchgate.net

Design of Next-Generation Benzylpiperidine Derivatives with Enhanced Mechanistic Specificity

A key goal in medicinal chemistry is the design of compounds with high specificity for their intended target, thereby minimizing off-target effects. The 3-(2-Methyl-benzyl)-piperidine scaffold provides a flexible platform for the design of next-generation derivatives with enhanced mechanistic specificity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.net By synthesizing and testing a series of analogs with systematic modifications to the benzyl and piperidine moieties, researchers can identify the key structural features required for potent and selective activity. For example, the introduction of different substituents on the benzyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity. nih.gov Similarly, modifications to the piperidine ring can affect the compound's conformational flexibility and interactions with the target. nih.gov

Computational modeling plays a crucial role in the rational design of these next-generation derivatives. researchgate.net By understanding the binding mode of this compound with its target, researchers can design modifications that enhance favorable interactions and disrupt unfavorable ones, leading to improved specificity. This iterative process of design, synthesis, and testing, guided by computational insights, is a powerful strategy for developing novel therapeutics with superior efficacy and safety profiles. nih.govunisi.itmdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2-Methyl-benzyl)-piperidine hydrochloride, and how are yields optimized?

- Methodological Answer : Synthesis typically involves alkylation of the piperidine core with a 2-methylbenzyl halide (e.g., chloride or bromide) under basic conditions. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Purification often involves recrystallization from ethanol or acetonitrile to achieve >95% purity. Reaction parameters (temperature, stoichiometry) must be tightly controlled to minimize side products like over-alkylated species .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC (Reverse-phase C18 column, acetonitrile/water gradient) resolves impurities and quantifies purity .

- 1H/13C NMR confirms substitution patterns: the benzyl proton signals (δ 3.8–4.2 ppm) and piperidine ring protons (δ 1.5–2.8 ppm) are critical for structural validation .

- Mass Spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]+) and fragmentation patterns .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer : Store in airtight containers at 2–8°C in a干燥, dark environment to prevent hydrolysis or oxidation . Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of aerosols. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions between predicted and observed NMR shifts may arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR to assess dynamic effects in the piperidine ring .

- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- Computational Modeling (DFT) to simulate NMR spectra and validate assignments .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The benzyl group’s steric bulk influences reaction pathways. For example, SN2 reactions at the piperidine nitrogen are hindered, favoring SN1 mechanisms in polar protic solvents. Kinetic studies using in situ IR or conductivity measurements can track intermediate formation . Competing elimination pathways (e.g., Hofmann degradation) must be suppressed by maintaining low temperatures (<0°C) .

Q. What biological targets are plausible for this compound based on structural analogs?

- Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT2A, dopamine D2) due to their structural mimicry of endogenous ligands. In silico docking studies (AutoDock Vina) suggest affinity for G-protein-coupled receptors, while in vitro assays (radioligand binding) can validate these predictions . Functional assays (cAMP accumulation, calcium flux) further elucidate agonist/antagonist activity .

Q. How do electronic effects of the 2-methylbenzyl substituent influence the compound’s stability under acidic conditions?

- Methodological Answer : The methyl group’s electron-donating effect stabilizes the benzyl-piperidine bond against acid-catalyzed hydrolysis. Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation products. Buffered solutions (pH 1–3) simulate gastric conditions for preclinical studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in literature?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Techniques to resolve this include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.